Arabinobiose

描述

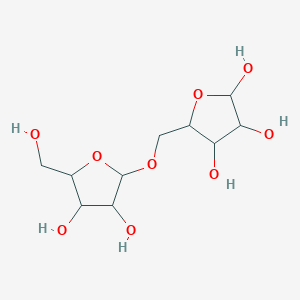

Structure

2D Structure

属性

IUPAC Name |

5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANDMAIZTZRPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic and Metabolic Pathways of Arabinobiose

Precursor Monosaccharide Metabolism in Arabinobiose Biosynthesis

Biosynthesis of L-Arabinose and D-Arabinose Precursors for Oligosaccharide Assembly

L-arabinose, the more common form in nature, is a key component of plant cell wall polysaccharides like hemicellulose and pectin. megazyme.com Its biosynthesis in plants primarily proceeds through the nucleotide sugar oxidation pathway. The precursor, UDP-D-glucose, is converted to UDP-D-glucuronic acid, which is then decarboxylated to form UDP-D-xylose. Finally, a UDP-D-xylose 4-epimerase catalyzes the conversion of UDP-D-xylose to UDP-L-arabinose, the activated sugar donor for glycosyltransferases. escholarship.org

The biosynthesis of D-arabinose is particularly significant in the cell walls of mycobacteria, where it is a major constituent of arabinogalactan and lipoarabinomannan. frontiersin.org In these organisms, the pathway is believed to start from D-ribose 5-phosphate, which is converted to polyprenylphosphate-ribose. An epimerization at the 2' position of the ribose moiety then yields polyprenylphosphate-arabinose, the donor substrate for arabinosyltransferases involved in cell wall synthesis. frontiersin.org

Enzymatic Interconversions of Arabinose Derivatives and Nucleotide Sugars for Glycosyl Transfer

Once synthesized, arabinose must be in an activated form, typically as a nucleotide sugar, to be utilized by glycosyltransferases for oligosaccharide assembly. The primary activated form of L-arabinose in plants is UDP-L-arabinose. nih.govnih.gov The interconversion between different nucleotide sugars is a crucial aspect of carbohydrate metabolism, allowing cells to dynamically allocate monosaccharides to various biosynthetic pathways. neogen.comnih.gov

Enzymes such as epimerases and pyrophosphorylases play a central role in these interconversions. For instance, the reversibility of the UDP-D-xylose 4-epimerase reaction allows for the equilibrium between UDP-D-xylose and UDP-L-arabinose to be maintained, ensuring a ready supply of the latter for arabinosylation reactions.

Glycosyltransferase Systems Involved in this compound Formation

The final step in this compound synthesis is the transfer of an arabinose moiety from an activated donor to an arabinose acceptor, a reaction catalyzed by specific glycosyltransferases.

Identification and Molecular Characterization of this compound-Synthesizing Glycosyltransferases

While extensive research has been conducted on glycosyltransferases that incorporate arabinose into larger polysaccharides, the specific identification and molecular characterization of enzymes that synthesize the disaccharide this compound remain an area of active investigation. Uridine diphosphate-dependent glycosyltransferases (UGTs) are a large family of enzymes responsible for the glycosylation of a wide array of molecules in plants. nih.gov It is within this family that this compound-synthesizing enzymes are likely to be found.

Characterization of such enzymes would involve their isolation, purification, and the determination of their biochemical properties, such as molecular weight, optimal pH and temperature, and cofactor requirements.

Investigation of Substrate Specificity and Regioselectivity Mechanisms of this compound Glycosyltransferases

Glycosyltransferases exhibit remarkable specificity for both their donor and acceptor substrates, as well as regioselectivity in the formation of the glycosidic linkage. For an this compound-synthesizing glycosyltransferase, the donor substrate would be an activated arabinose, such as UDP-L-arabinose, and the acceptor would be an arabinose monosaccharide.

Understanding the mechanisms that govern this specificity is a key area of research. Structural studies, including X-ray crystallography of the enzyme in complex with its substrates, can reveal the specific amino acid residues in the active site that are responsible for substrate recognition and catalysis. Site-directed mutagenesis can then be used to confirm the roles of these residues. The regioselectivity determines the specific linkage between the two arabinose units, for example, a (1->2), (1->3), or (1->5) linkage, which in turn defines the specific isomer of this compound being synthesized.

Genomic, Transcriptomic, and Proteomic Analysis of this compound Biosynthetic Gene Clusters

The advent of high-throughput sequencing and proteomic technologies provides powerful tools for identifying the genes and proteins involved in this compound biosynthesis.

Genomic analysis can identify candidate genes encoding glycosyltransferases based on sequence homology to known enzymes. These genes may be located in biosynthetic gene clusters, which are physically linked groups of genes that collectively encode the enzymes for a specific metabolic pathway.

Transcriptomic analysis , by measuring the levels of all messenger RNA molecules in a cell or tissue, can identify genes that are upregulated under conditions where this compound is being produced. This provides strong evidence for the involvement of these genes in the biosynthetic pathway.

Proteomic analysis involves the large-scale study of proteins. By comparing the proteomes of cells under different conditions, it is possible to identify proteins, including glycosyltransferases, whose abundance correlates with this compound synthesis.

Catabolic Pathways and Enzymatic Degradation of this compound

The breakdown of this compound, a disaccharide composed of two arabinose units, is a key step in the microbial utilization of complex plant polysaccharides like arabinans and arabinoxylans. Microorganisms have evolved specific enzymatic machinery to hydrolyze this disaccharide into its constituent monomers, which can then enter central metabolic pathways. This section details the discovery of these enzymes, their molecular mechanisms, the regulation of their production, and the subsequent fate of the resulting arabinose monomers.

Enzymatic Hydrolysis of this compound: Discovery and Characterization of Arabinobiosidases

The enzymatic cleavage of this compound is carried out by specialized glycoside hydrolases. A pivotal discovery in this area is the identification and characterization of a novel β-L-arabinobiosidase from the human gut bacterium Bifidobacterium longum JCM 1217. nih.govnih.gov This enzyme, named HypBA2, was identified as part of a gene cluster involved in the degradation of β-L-arabinooligosaccharides derived from plant hydroxyproline-rich glycoproteins (HRGPs) like extensin. nih.govcazypedia.org

HypBA2 belongs to the glycoside hydrolase (GH) family 121, a family established based on the characterization of this enzyme. nih.govcazypedia.org Initial studies showed that the recombinant HypBA2 protein could release a disaccharide from arabinan. nih.gov Mass spectrometry analysis confirmed this product to be this compound. The enzyme specifically acts as an exo-type glycosidase, releasing a β-1,2-linked arabinofuranose disaccharide (β-Ara₂) from larger arabinooligosaccharides. nih.govcazypedia.org

Following the extracellular degradation of arabinooligosaccharides and the release of this compound by HypBA2, the disaccharide is transported into the cell. Inside the bacterium, another enzyme, HypBA1, which belongs to the GH127 family, hydrolyzes the imported this compound into two L-arabinose monomers. nih.govnih.gov The discovery of this two-step enzymatic process, involving an extracellular arabinobiosidase and an intracellular β-L-arabinofuranosidase, elucidated a key pathway for this compound utilization in Bifidobacterium. nih.gov

Table 1: Key Enzymes in this compound Degradation in Bifidobacterium longum

| Enzyme Name | Gene Name | Glycoside Hydrolase Family | Location | Function |

|---|---|---|---|---|

| β-L-Arabinobiosidase | hypBA2 | GH121 | Extracellular | Releases this compound from arabinooligosaccharides |

Molecular Mechanisms of this compound-Degrading Enzymes and Their Catalytic Specificity

The molecular action of this compound-degrading enzymes has been illuminated through structural and functional studies, particularly of the β-L-arabinobiosidase HypBA2 from B. longum. The crystal structure of HypBA2, the first for a GH121 family member, was determined at a resolution of 1.85 Å. nih.gov This revealed that the enzyme's structure includes a central catalytic (α/α)₆ barrel domain, which is a common fold in glycoside hydrolases, flanked by N- and C-terminal β-sandwich domains. nih.gov

Within the catalytic domain, a pocket is formed that is perfectly suited to bind the β-arabinobiose disaccharide. nih.gov Site-directed mutagenesis studies have been crucial in identifying the key catalytic residues. Three acidic residues—Glu383, Asp515, and Glu713—are located within this pocket and are completely conserved across all members of the GH121 family. nih.gov Experiments have shown that these three residues are essential for the enzyme's catalytic activity. nih.gov HypBA2 functions as a retaining enzyme, meaning it preserves the anomeric configuration of the substrate during hydrolysis. cazypedia.org

The substrate specificity of HypBA2 is quite precise. It liberates the disaccharide Araf-β1,2-Araf (β-arabinobiose) from arabinooligosaccharides such as Araf-β1,2-Araf-β1,2-Arafβ-Hyp (Ara₃-Hyp). nih.govcazypedia.org However, it does not act on more complex structures like Araf-α1,3-Araf-β1,2-Araf-β1,2-Arafβ-Hyp (Ara₄-Hyp). cazypedia.org

Once transported into the cell, the this compound is cleaved by the intracellular β-L-arabinofuranosidase, HypBA1 (GH127). This enzyme exhibits exo-glycosidase activity, hydrolyzing the β-1,2-linked this compound from the non-reducing end to release individual L-arabinose molecules. nih.gov

Regulation and Induction of this compound Catabolism in Microbial Systems

The catabolism of this compound is a tightly regulated process in microorganisms, ensuring that the necessary enzymes are produced only when the substrate is available. The genes encoding arabinobiosidases and related metabolic proteins are typically organized into gene clusters or operons. nih.govresearchgate.net In Bifidobacterium longum, the genes for the this compound-degrading enzymes HypBA1 and HypBA2 are part of a larger gene cluster that also includes genes for an ABC transporter system responsible for importing the disaccharide. nih.govresearchgate.net

The expression of these gene clusters is inducible. Studies have shown that arabinan, the parent polysaccharide from which this compound is derived, can induce the transcription of the entire abfA gene cluster in B. longum. biorxiv.org This cluster contains genes for arabinan-degrading enzymes and transporters. nih.govbiorxiv.org This coordinated regulation suggests that the presence of the complex carbohydrate triggers the production of all the necessary machinery for its breakdown and utilization.

Table 2: Regulatory Elements in Arabinose/Arabinan Catabolism

| Organism | Regulatory Protein | Gene/Operon Regulated | Inducer(s) | Repressor(s) |

|---|---|---|---|---|

| Escherichia coli | AraC | araBAD operon | L-arabinose | Glucose (via catabolite repression) |

Subsequent Metabolism of Arabinose Monomers Derived from this compound Depolymerization

After this compound is hydrolyzed into its constituent L-arabinose monomers, these sugars enter central metabolic pathways to be converted into energy and cellular building blocks. Microorganisms primarily use two distinct pathways for L-arabinose catabolism, both of which converge on the production of D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP). researchgate.net

In bacteria such as E. coli, the catabolic pathway is a series of isomerase, kinase, and epimerase reactions that are free of redox steps. The pathway proceeds as follows:

L-arabinose isomerase (araA) converts L-arabinose to L-ribulose.

L-ribulokinase (araB) phosphorylates L-ribulose to form L-ribulose-5-phosphate.

L-ribulose-5-phosphate 4-epimerase (araD) converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.

Fungi, in contrast, utilize an oxidoreductive pathway that involves four alternating reduction and oxidation reactions:

L-arabinose reductase reduces L-arabinose to L-arabinitol.

L-arabinitol 4-dehydrogenase oxidizes L-arabinitol to L-xylulose.

L-xylulose reductase reduces L-xylulose to xylitol.

Xylitol dehydrogenase oxidizes xylitol to D-xylulose.

Finally, xylulokinase phosphorylates D-xylulose to yield D-xylulose-5-phosphate.

In both prokaryotic and eukaryotic microbes, the resulting D-xylulose-5-phosphate enters the pentose phosphate pathway, where it is further metabolized to generate ATP, reducing equivalents (NADPH), and precursors for nucleotide and amino acid biosynthesis.

Enzymatic Systems Governing Arabinobiose Transformations

Arabinobiose-Synthesizing Enzyme Characterization

This compound synthesis is catalyzed by arabinosyltransferases (AraTs), enzymes that transfer an arabinose moiety from an activated sugar donor, typically UDP-L-arabinose, to an acceptor molecule. nih.gov These enzymes are critical for the biosynthesis of complex polysaccharides such as arabinogalactan and lipoarabinomannan in mycobacteria and hemicelluloses like xyloglucan in plants. nih.govoup.com

The study of this compound glycosyltransferases has been significantly advanced by recombinant expression technologies, which allow for the production of these often low-abundance or membrane-bound proteins in quantities sufficient for characterization.

Expression Systems:

Escherichia coli : E. coli is a common host for expressing arabinosyltransferases, particularly those from mycobacteria. mdpi.com However, the expression of membrane proteins from Mycobacterium species in E. coli can be challenging, often resulting in low yields. mdpi.com To overcome this, high-throughput strategies have been developed to screen numerous orthologs and expression conditions (e.g., different vectors, tags, and host strains) to identify candidates suitable for large-scale production. mdpi.com

Yeast (Pichia pastoris) : This system is also utilized for the expression of glycosyltransferases, offering advantages in protein folding and post-translational modifications.

Insect Cells (Baculovirus Expression Vector System - BEVS) : Insect cells are a superior choice for complex proteins as they facilitate correct protein folding and post-translational modifications necessary for enzyme activity. sinobiological.com

Purification and Characterization: Following expression, recombinant arabinosyltransferases are typically purified using affinity chromatography, often by engineering a poly-histidine tag onto the protein. mdpi.com Biochemical characterization involves determining the enzyme's substrate specificity, optimal pH, and temperature. For instance, the plant arabinosyltransferase AsAAT1 from oat was found to have high specificity for the sugar donor UDP-β-L-arabinopyranose. nih.gov Similarly, mycobacterial arabinofuranosyltransferases use decaprenylphosphoryl-D-arabinofuranose (DPA) as the arabinose donor. nih.gov

Kinetic analyses provide quantitative insights into the efficiency and mechanism of arabinosyltransferases. These studies typically involve measuring reaction rates at varying substrate concentrations to determine key parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

Plant glycosyltransferases are known to sometimes operate under a partial rapid equilibrium ordered mechanism, which can help them avoid inhibition by their glycoside products that may accumulate to high concentrations. researchgate.net Studies on the arabinosyltransferase AsAAT1 revealed that two specific amino acid residues are crucial for its sugar donor specificity. nih.gov Through targeted mutagenesis, researchers were able to convert this arabinosyltransferase into a glucosyltransferase, highlighting the molecular determinants of substrate recognition. nih.gov This type of investigation suggests that arabinosyltransferases in different plant lineages, such as monocots and eudicots, may have evolved their specificity for UDP-arabinose independently. nih.gov

Structural studies have provided atomic-level details of arabinosyltransferase architecture, substrate binding, and catalytic mechanism. The mycobacterial arabinosyltransferases EmbA, EmbB, and EmbC, which are targets for the anti-tuberculosis drug ethambutol, have been studied extensively. nih.gov

Cryo-electron microscopy (cryo-EM) and X-ray crystallography have revealed that these enzymes form complexes (e.g., EmbA-EmbB and EmbC-EmbC) and possess a conserved GT-C glycosyltransferase fold. nih.govnih.gov Structures of these enzymes bound to their donor (such as DPA) and acceptor substrates, as well as the inhibitor ethambutol, have elucidated the mechanism of action. nih.govscispace.com Ethambutol inhibits the enzymes by binding to the same site as the substrates, and mutations conferring drug resistance are often located near this binding site. nih.gov

Similarly, the structure of the essential mycobacterial arabinofuranosyltransferase AftD, determined by cryo-EM, revealed a conserved GT-C fold along with three carbohydrate-binding modules. nih.gov These high-resolution structures provide a basis for understanding the biochemical function of these enzymes and for the rational design of new inhibitors. nih.gov

This compound-Degrading Enzyme Characterization

The breakdown of this compound and related arabinose-containing polysaccharides is carried out by arabinobiosidases and α-L-arabinofuranosidases. These enzymes are a type of glycoside hydrolase (GH) that cleaves arabinofuranosyl linkages. nih.gov They are found in numerous microorganisms, particularly those that degrade plant biomass, and are classified into several GH families, including GH3, GH43, GH51, GH54, and GH62. nih.govnih.gov

Arabinobiosidases have been isolated and characterized from a wide range of biological sources, each with unique properties tailored to its environment.

Fungal Sources : Two α-L-arabinofuranosidases (ARA1 and ARA-2) from the fungus Talaromyces amestolkiae were expressed and characterized. nih.gov While both enzymes act on arabinoxylan, ARA-2 was found to be more robust, with a wider tolerance for pH and temperature changes. nih.gov

Bacterial Sources :

Bifidobacterium longum: A novel β-L-arabinofuranosidase (HypBA1) was identified, which liberates L-arabinose from an this compound disaccharide (Araf-β1,2-Araf). This enzyme was classified into the new glycoside hydrolase family GH127. nih.gov

Acetivibrio mesophilus: Two arabinofuranosidases, AmAraf51 and AmAraf43, were characterized. AmAraf51 showed broad specificity, removing arabinose from various positions, while AmAraf43 preferred to cleave 1,3-linkages. mdpi.com

Paenibacillus polymyxa: A novel exo-α-L-arabinofuranosidase from GH family 51 was identified that hydrolyzes polysaccharides like sugar beet arabinan and wheat arabinoxylan to produce L-arabinose. semanticscholar.org

Metagenomic Sources : A novel α-L-arabinofuranosidase from the GH43 family was identified from the rumen metagenome of the Korean black goat and expressed in Bacillus megaterium. mdpi.com

The table below summarizes the characteristics of several representative arabinose-degrading enzymes.

| Enzyme Name | Source Organism | GH Family | Optimal pH | Optimal Temperature (°C) | Primary Substrate |

|---|---|---|---|---|---|

| ARA-2 | Talaromyces amestolkiae | GH62 | Wide tolerance | Wide tolerance | Arabinoxylan |

| HypBA1 | Bifidobacterium longum | GH127 | - | 37 | β-Ara2 |

| AmAraf51 | Acetivibrio mesophilus | GH51 | - | 70 | Arabinan |

| AmAraf43 | Acetivibrio mesophilus | GH43 | - | 57 | Arabinoxylan |

| Gene12 | Rumen Metagenome | GH43 | 6.0 | 40 | p-nitrophenyl-D-arabinofuranoside |

Structural and mechanistic studies have revealed key features of arabinose hydrolases. The crystal structure of an α-L-arabinofuranosidase from Geobacillus stearothermophilus (a GH51 family member) shows a monomer organized into two domains: a (β/α)8-barrel catalytic domain and a 12-stranded β-sandwich domain. embopress.org

Catalytic Mechanism: These enzymes typically operate via a double displacement mechanism, which proceeds through a transient covalent arabinofuranosyl-enzyme intermediate and results in a net retention of the anomeric configuration. nih.govembopress.org The active site contains two key catalytic residues, usually aspartate or glutamate. In the GH51 enzyme, these two residues are positioned about 4.7 Å apart. embopress.org In the GH127 β-L-arabinofuranosidase HypBA1, mutagenesis studies identified Glu-338 as a critical residue for catalytic activity. nih.gov These residues, along with other conserved amino acids, stabilize the oxocarbenium ion-like transition state through charge delocalization and specific interactions with the substrate. embopress.org The arabinofuranose sugar is held tightly in a distorted conformation within the active site by a dense network of hydrogen bonds. embopress.org

Substrate Binding: Homology modeling and molecular docking studies have shown that the substrate-binding site is precisely shaped to accommodate the terminal arabinofuranose. mdpi.com For many of these enzymes, arabinoxylan is a more favorable ligand than arabinan, suggesting specific interactions with the xylose backbone help to correctly orient the arabinose side chain for catalysis. nih.govmdpi.com

Directed Evolution and Enzyme Engineering Approaches for Modifying Arabinobiosidase Activity and Specificity

The functional characteristics of wild-type arabinobiosidases, also known as α-L-arabinofuranosidases, are often not perfectly suited for industrial applications, which may demand higher stability, altered pH optima, increased catalytic efficiency, or modified substrate specificity. To overcome these limitations, directed evolution and enzyme engineering have emerged as powerful strategies for tailoring these enzymes with desired properties. These approaches simulate natural evolution on a laboratory timescale or leverage detailed structural knowledge to introduce beneficial mutations.

Directed Evolution

Directed evolution involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with improved characteristics. mdpi.comyoutube.com This method does not require prior knowledge of the enzyme's structure or mechanism. A common technique to introduce random mutations is error-prone PCR (epPCR).

One notable application involved the enhancement of thermostability in a GH62 α-L-arabinofuranosidase from Aspergillus fumigatus. nih.gov Researchers employed a single round of epPCR to create a mutant library, which was then screened for variants that retained activity after heat treatment. This approach successfully identified mutants with improved thermal resistance, a critical trait for many industrial bioprocesses that operate at elevated temperatures. nih.gov

Directed evolution has also been used to modulate the balance between the hydrolytic and transglycosylation activities of these enzymes. For instance, a GH51 α-L-arabinofuranosidase from Thermobacillus xylanilyticus was subjected to directed evolution to alter its transglycosylation/hydrolysis (T/H) ratio. researchgate.net By screening thousands of clones, variants were isolated that exhibited enhanced ability to synthesize new glycosidic bonds (transglycosylation) while reducing the cleavage of existing ones (hydrolysis). researchgate.net One identified mutation, W178R, was hypothesized to improve transglycosylation by impeding the access of water molecules required for the hydrolytic reaction due to the larger size and hydrogen bonding capacity of arginine. researchgate.net

Table 1: Examples of Directed Evolution Applied to Arabinofuranosidases

| Enzyme/Source Organism | Target Property | Method | Key Finding/Improvement |

|---|---|---|---|

| GH62 α-L-arabinofuranosidase (Aspergillus fumigatus) | Thermostability | Error-Prone PCR (epPCR) | Identification of mutants with enhanced thermal resistance after one round of random mutagenesis. nih.gov |

Rational and Semi-Rational Enzyme Engineering

In contrast to the random approach of directed evolution, rational and semi-rational design involves making specific, targeted changes to an enzyme's amino acid sequence. mdpi.com This strategy relies on understanding the enzyme's three-dimensional structure and the roles of specific residues in catalysis and substrate binding. Site-directed mutagenesis and site-saturation mutagenesis are the primary techniques used in this approach.

Rational design has been effectively used to probe the function of key amino acids in the active site of arabinobiosidases. In a study on a GH54 α-L-arabinofuranosidase from Trichoderma koningii, site-directed mutagenesis was used to investigate several putative catalytic residues, including Asp170, Asp221, Glu223, Asp299, and Glu310. nih.gov Mutating any of these residues to asparagine, glutamine, or glycine resulted in a complete loss of catalytic activity against the substrate p-nitrophenyl-α-L-arabinofuranoside (pNPAF), confirming their essential role in the catalytic mechanism. nih.gov Interestingly, the mutations also had varying effects on the enzyme's Michaelis constant (Km), with the D299N mutant showing a significantly lower Km and the E310G mutant showing a much higher Km compared to the wild-type enzyme. nih.gov

Enzyme engineering has also been applied to alter the pH profile of these enzymes. A mutation of a pH-modulating residue in a GH51 α-L-arabinofuranosidase from Thermobacillus xylaniticus (N344Y and N344P) led to a lower optimal pH, which was attributed to an increase in the pKa value of the catalytic residues. researchgate.net This modification also resulted in a significant reduction in the secondary hydrolysis of transfuranosylation products, demonstrating that a single mutation can impact multiple enzymatic properties. researchgate.net

Table 2: Examples of Site-Directed Mutagenesis in Arabinofuranosidases

| Enzyme/Source Organism | Target Residue(s) | Mutation(s) | Impact on Catalytic Parameters/Properties |

|---|---|---|---|

| GH54 α-L-arabinofuranosidase (Trichoderma koningii) | Asp299 | D299N | Complete loss of catalytic activity; Km value decreased from 0.26 mM (wild-type) to 0.05 mM. nih.gov |

| GH54 α-L-arabinofuranosidase (Trichoderma koningii) | Glu310 | E310G | Complete loss of catalytic activity; Km value increased from 0.26 mM (wild-type) to 3.0 mM. nih.gov |

These engineering strategies provide a robust toolbox for modifying arabinobiosidases, enabling the development of biocatalysts optimized for specific biotechnological and industrial needs, from biofuel production to food processing.

Advanced Methodologies for Structural and Conformational Analysis of Arabinobiose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Arabinobiose Linkage and Stereochemistry Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of carbohydrates in solution and solid states. mdpi.com It provides detailed insights into the connectivity of atoms, the stereochemistry of glycosidic linkages, and the conformational dynamics of the molecule. mdpi.comnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to the complete structural assignment of this compound. While 1D ¹H NMR provides initial information on the anomeric protons, significant signal overlap often requires the use of 2D techniques for unambiguous assignment. frontiersin.orgresearchgate.net

A combination of 2D NMR experiments is typically employed to piece together the this compound structure:

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). It is instrumental in tracing the proton network within each arabinofuranose ring, starting from the well-resolved anomeric proton signal. frontiersin.orgresearchgate.net

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlation beyond directly coupled protons, revealing the entire spin system of a monosaccharide residue. This is particularly useful for assigning all protons within each arabinose unit.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to their attached carbons (¹JCH). The HSQC spectrum allows for the assignment of each carbon atom in the arabinose rings by linking them to their already assigned protons. frontiersin.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This technique is crucial for determining the glycosidic linkage position between the two arabinose units by identifying a correlation between the anomeric proton of one ring and a carbon atom of the adjacent ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is vital for determining the stereochemistry (α or β) of the glycosidic linkage and for providing distance restraints used in conformational analysis. semanticscholar.org

For instance, in the structural characterization of an oligosaccharide containing a β-(1→3)-linked this compound side chain, a COSY spectrum was used to assign ring protons corresponding to the anomeric protons, while the ¹³C chemical shifts were obtained from an HMQC (a similar technique to HSQC) spectrum. frontiersin.org

| NMR Technique | Type of Correlation | Information Obtained for this compound |

|---|---|---|

| COSY | ¹H-¹H (through 2-3 bonds) | Assigns protons within each arabinose ring. |

| TOCSY | ¹H-¹H (through entire spin system) | Confirms all proton assignments within a single arabinose residue. |

| HSQC | ¹H-¹³C (through 1 bond) | Assigns carbon signals directly attached to assigned protons. |

| HMBC | ¹H-¹³C (through 2-3 bonds) | Determines the glycosidic linkage position between the two arabinose units. |

| NOESY | ¹H-¹H (through space) | Determines linkage stereochemistry (α/β) and provides inter-proton distance information for conformational analysis. |

While NMR experiments provide time-averaged structural information, the furanoside rings of this compound are known to be flexible and can adopt a range of conformations. nih.govnih.gov A comprehensive understanding of this dynamic behavior is achieved by integrating NMR data with computational methods, particularly molecular dynamics (MD) simulations. nih.govnih.gov

MD simulations model the atomic movements of the molecule over time, providing a detailed picture of the conformational landscape available to this compound. frontiersin.org The simulation begins with an initial structure and calculates the trajectories of atoms based on a force field that describes the potential energy of the system. frontiersin.org This approach can reveal the stability of different conformations and the transitions between them. nih.gov

The synergy between these two techniques is powerful. NMR-derived data, such as inter-proton distances from NOESY experiments and ³JHH coupling constants, are used as experimental restraints to validate and refine the ensembles of conformations generated by MD simulations. nih.govsemanticscholar.org This combined approach ensures that the resulting conformational models are not only energetically favorable but also consistent with the experimental data observed in solution. For example, a molecular dynamics simulation of a β-arabinobiose-binding protein revealed that the closed, substrate-bound conformation is stable, while the unbound form is more flexible. nih.gov

This compound units are often constituents of larger, insoluble polysaccharides like those found in plant cell walls. daneshyari.comfsu.edu Investigating their structure in this native environment is challenging for solution-state NMR due to poor solubility. Solid-state NMR (ssNMR) is an indispensable tool for studying these molecules in their solid, hydrated form. mdpi.comresearchgate.net

Techniques such as Cross-Polarization (CP) and Magic-Angle-Spinning (MAS) are employed to enhance the signal sensitivity of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solid samples. researchgate.netmeihonglab.com 1D ¹³C CP/MAS experiments can identify the structure and quantify the content of different carbohydrate polymers within an intact sample. fsu.edu

Multidimensional ssNMR techniques, analogous to their solution-state counterparts, can reveal connectivity and spatial proximities between different polysaccharide components. fsu.edumeihonglab.com For example, 2D and 3D correlation spectra can be used to assess the intermolecular packing and dynamics of polysaccharides. meihonglab.com By applying these methods to plant cell wall materials, researchers can characterize the structure of this compound side chains and their interactions with other polymers, such as xylan backbones, providing crucial insights into the architecture of the cell wall. daneshyari.comfsu.edu

Mass Spectrometry (MS) for this compound Structural Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a cornerstone for the structural characterization of oligosaccharides, providing information on molecular weight, monosaccharide composition, sequence, and linkage positions. helsinki.fiuark.edu

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides highly accurate mass measurements. mdpi.com This capability is fundamental for determining the elemental composition of this compound and its conjugates with a high degree of confidence. The precise mass measurement helps to distinguish between isobaric species (molecules with the same nominal mass but different elemental compositions) and is the first step in structural identification.

Identifying underivatized carbohydrates by MS can be challenging due to their low ionization efficiency. mdpi.com To overcome this, analytes are often cationized with alkali metals (e.g., Na⁺, Li⁺) or analyzed in negative ion mode as deprotonated molecules ([M-H]⁻). frontiersin.orgmdpi.com HRMS is crucial in these analyses to confirm the exact composition of the detected ion.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of oligosaccharides. In an MS/MS experiment, a specific precursor ion (e.g., the protonated or sodiated this compound molecule) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. nih.govrsc.org

The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, leading to characteristic product ions. These are classified as B- and Y-ions (cleavage of the glycosidic bond with the charge retained on the non-reducing and reducing terminus, respectively) and C- and Z-ions (cleavage of the glycosidic bond with an additional hydrogen rearrangement). Cross-ring cleavages, designated as A- and X-ions, can also occur and provide information about linkage positions.

By analyzing the m/z values of these fragment ions, the sequence of monosaccharides in an this compound-containing oligosaccharide can be determined. Furthermore, the relative abundances of different fragment ions, particularly from cross-ring cleavages, can help differentiate between various linkage positions (e.g., 1→2, 1→3, 1→5). helsinki.fi Negative ionization mode has been found to be particularly informative for analyzing linkage positions in arabinoxylan-oligosaccharides. helsinki.fi

Multi-stage tandem mass spectrometry (MSⁿ) allows for the sequential fragmentation of product ions, providing even more detailed structural information. rsc.org This is especially useful for resolving the structures of complex, branched oligosaccharides where this compound might be a side chain. helsinki.fi For instance, LC-MS² has been used to characterize arabinan oligosaccharides, where the fragmentation patterns pointed to specific linkage types. frontiersin.org

| Ion Type | Cleavage Type | Structural Information Provided |

|---|---|---|

| B, C | Glycosidic | Sequence from the non-reducing end. |

| Y, Z | Glycosidic | Sequence from the reducing end. |

| A, X | Cross-ring | Monosaccharide identity and linkage position. |

Ion Mobility-Mass Spectrometry for Differentiation of this compound Isomers and Conformers

Ion Mobility-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the separation and characterization of complex carbohydrate isomers, including those of this compound. This method separates gas-phase ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution, as defined by their rotationally averaged collision cross-section (CCS). nih.govfrontiersin.org This capability is particularly valuable for distinguishing between this compound isomers (e.g., with different glycosidic linkages such as α-1,2, α-1,3, α-1,5, β-1,2, etc.) that are identical in mass and often produce similar fragmentation patterns in tandem mass spectrometry (MS/MS).

The fundamental principle of IMS is that ions are propelled through a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium) under the influence of a weak electric field. nih.gov Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster through the drift tube, resulting in a shorter drift time. Conversely, ions with a more extended or open conformation will have a larger CCS, leading to more collisions and a longer drift time. This allows for the separation of isomers that would be indistinguishable by mass spectrometry alone. nih.govnih.gov

Modern high-resolution IMS platforms, such as drift-tube ion mobility spectrometry (DTIMS) and travelling wave ion mobility spectrometry (TWIMS), can achieve baseline or near-baseline separation of carbohydrate isomers that differ only in the stereochemistry of a single sugar unit or their anomeric configurations. nih.govrsc.org The physical separation of these isomeric precursor ions in the gas phase allows for the acquisition of independent tandem mass spectra (MS/MS) for each isomer, providing unambiguous structural information that would be convoluted in a mixture. nih.gov This multi-dimensional analysis (IMS-MS/MS) is a significant advancement for resolving the structural complexity of oligosaccharides like this compound. nih.gov

| Feature | Ion Mobility-Mass Spectrometry (IMS-MS) |

| Separation Principle | Based on ion size, shape, and charge (Collision Cross-Section) in the gas phase, in addition to mass-to-charge ratio. |

| Application for this compound | Differentiation of structural isomers (differing glycosidic linkage) and conformers (different 3D shapes of the same molecule). |

| Key Advantage | Resolves mass-identical isomers that are often indistinguishable by conventional MS alone. nih.govnih.gov |

| Instrumentation Types | Drift-Tube Ion Mobility Spectrometry (DTIMS), Travelling Wave Ion Mobility Spectrometry (TWIMS), Trapped Ion Mobility Spectrometry (TIMS). frontiersin.org |

| Output Data | Drift time (related to CCS) and m/z, allowing for multi-dimensional analysis. |

Chromatographic Techniques for this compound Purification and Characterization

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., RI, UV, CAD, MS) for this compound Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of carbohydrates like this compound. Due to the lack of a strong chromophore in this compound, various separation modes and detection methods are employed.

Separation Modes:

Anion-Exchange Chromatography: High-performance anion-exchange chromatography (HPAEC), typically performed at high pH, is a highly effective method for separating underivatized carbohydrates. nih.gov Under alkaline conditions, the hydroxyl groups of this compound become partially ionized, allowing them to be separated on a strong anion-exchange column. nih.gov Elution is often achieved with a sodium hydroxide gradient. This method offers excellent resolution for positional isomers of disaccharides.

Reversed-Phase (RP) Chromatography: While native this compound is too polar for traditional reversed-phase columns, derivatization can make it amenable to this technique. A more common approach for underivatized sugars is to use specialized columns, such as those based on amine-bonded silica or specific reverse-phase columns like Newcrom R1, which can operate with simple mobile phases like acetonitrile and water. sielc.com

Cation-Exchange Chromatography: Columns packed with a cation-exchange resin loaded with specific counter-ions (e.g., lead(II)) can effectively separate sugars based on the formation of complexes between the sugar's hydroxyl groups and the metal ion. usda.gov This method has been successfully used to separate the five common wood sugar residues, including arabinose. usda.gov

Detection Methods:

Refractive Index (RI) Detection: RI is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is a common, albeit less sensitive, method for detecting non-UV-absorbing compounds like this compound. emu.ee

UV-Visible (UV-Vis) Detection: Native this compound does not absorb UV light. However, pre-column derivatization with a UV-active tag, such as p-aminobenzoic ethyl ester (ABEE), allows for sensitive detection.

Charged Aerosol Detection (CAD): CAD is a sensitive, near-universal detection method that generates a response proportional to the mass of the non-volatile analyte, making it well-suited for carbohydrate analysis.

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) provides both separation and mass information, offering high specificity and sensitivity. For MS-compatible applications, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids or salts. sielc.com

| HPLC Method | Stationary Phase/Column Type | Common Mobile Phase | Detection Method | Suitability for this compound |

| HPAEC-PAD | Strong Anion-Exchange | Sodium Hydroxide (NaOH) Gradient | Pulsed Amperometric Detection (PAD) | High resolution for isomeric separation of underivatized sugars. |

| RP-HPLC | Amine-bonded Silica or specialized RP columns | Acetonitrile/Water sielc.comemu.ee | RI, CAD, MS | Good for quantification, especially with MS detection. |

| Cation-Exchange | Cation-exchange resin (e.g., Lead(II) form) usda.gov | Water | RI | Effective for separating mixtures of monosaccharides and some oligosaccharides. usda.gov |

| Derivatization-HPLC | C8 or C18 Reversed-Phase | Varies with derivative | UV, Fluorescence | High sensitivity after tagging with a chromophore/fluorophore. |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized this compound for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the compositional analysis of oligosaccharides. Since this compound, like other sugars, is non-volatile, a chemical derivatization step is required to convert it into a thermally stable and volatile compound suitable for GC analysis. nih.gov

The typical workflow for GC-MS analysis of this compound involves two main steps:

Hydrolysis: The disaccharide is first hydrolyzed into its constituent monosaccharide, arabinose, typically using acid (e.g., trifluoroacetic acid).

Derivatization: The resulting arabinose is then derivatized. Common methods include:

Silylation: Hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

Acetylation: The monosaccharides are reduced to their corresponding alditols (arabitol) followed by acetylation of the hydroxyl groups with acetic anhydride to form partially O-methylated alditol acetates (PMAAs). This method is a standard for linkage analysis. scielo.br

Trifluoroacetylation: Using trifluoroacetic anhydride (TFAA) to create trifluoroacetyl derivatives, which are highly volatile. nih.gov

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra based on their characteristic fragmentation patterns upon electron impact (EI) ionization. These fragmentation patterns serve as fingerprints for identifying the original monosaccharide (arabinose) and can be used for linkage analysis in more complex methylation studies. scielo.brresearchgate.net GC-MS is particularly powerful for quantifying the amount of arabinose released from a sample, thereby determining the this compound content. researchgate.net

Affinity Chromatography and Lectin Affinity Chromatography for Studies of this compound-Binding Protein Interactions

Affinity chromatography is a powerful technique used to purify and study molecules based on highly specific biological interactions. nih.gov This method can be adapted to investigate the interactions between this compound and specific binding proteins, such as lectins or enzymes.

The process involves immobilizing this compound onto an inert chromatographic matrix (e.g., Sepharose or agarose beads) to create an affinity resin. nih.gov When a complex mixture of proteins is passed through a column packed with this resin, only proteins with a specific binding affinity for the this compound ligand will be retained. nih.gov Other proteins without this affinity will pass through the column and be washed away. The bound proteins can then be eluted by changing the buffer conditions (e.g., altering pH or ionic strength) or, more specifically, by introducing a high concentration of free this compound or a related sugar to compete for the binding sites on the protein.

Lectin Affinity Chromatography: Lectins are a class of proteins that bind specifically to carbohydrate structures. If a particular lectin is known to bind to arabinose or this compound, this interaction can be studied in two ways:

Immobilized this compound: As described above, an this compound column can be used to purify and identify lectins from a biological extract.

Immobilized Lectin: A known lectin with affinity for arabinose-containing oligosaccharides can be immobilized on the column. A mixture of carbohydrates, including this compound, can then be applied. This compound will be selectively retained, allowing for its purification or detection.

This technique is invaluable for identifying novel this compound-binding proteins, characterizing the binding specificity of enzymes (e.g., arabinosidases), and isolating specific glycoproteins that may feature this compound moieties. Tandem affinity purification (TAP) is a more advanced version that uses two sequential affinity steps to achieve very high purity of isolated protein complexes. nih.gov

Computational Approaches for this compound Structural Modeling and Interaction Prediction

Molecular Mechanics, Quantum Chemical Calculations, and Force Field Development for this compound Conformations

Computational chemistry provides essential tools for understanding the three-dimensional structures, flexibility, and energetics of this compound at an atomic level. These approaches complement experimental data by providing insights into molecular behavior that can be difficult to observe directly.

Molecular Mechanics (MM): Molecular mechanics treats molecules as a collection of atoms held together by bonds, which are modeled as classical springs. nih.gov The potential energy of a molecule is calculated using a force field—a set of empirical energy functions and parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov MM calculations are computationally efficient, making them ideal for exploring the vast conformational landscape of a flexible molecule like this compound. By systematically rotating the glycosidic bond torsions (φ and ψ angles), one can generate potential energy surfaces that reveal the lowest-energy (most stable) conformations of the disaccharide.

Quantum Chemical Calculations: Quantum mechanics (QM) provides a much more accurate description of molecular structure and energy by solving the Schrödinger equation. semanticscholar.org QM methods, such as ab initio and Density Functional Theory (DFT), explicitly model the electronic structure of the molecule. While computationally expensive, QM calculations are used to:

Determine highly accurate geometries and relative energies of a few key this compound conformers identified by MM scans.

Calculate properties like partial atomic charges and electrostatic potentials, which are crucial for understanding interactions with other molecules.

Serve as a benchmark for developing and validating the parameters used in MM force fields. nih.govarxiv.org

Hybrid QM/MM Methods: For studying this compound interacting with a large protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the chemically active region (e.g., the this compound ligand and the protein's active site) is treated with a high-accuracy QM method, while the rest of the protein and solvent are handled by a more efficient MM force field. colab.ws

Force Field Development: The accuracy of MM simulations is entirely dependent on the quality of the force field. While general force fields (e.g., AMBER, CHARMM, GROMOS) exist, specialized force fields for carbohydrates (e.g., GLYCAM) are often required for accurate modeling. Developing a force field for this compound involves parameterizing the model to reproduce high-level QM calculations and experimental data. This process ensures that the simulations accurately reflect the unique stereoelectronic effects present at the glycosidic linkage, such as the anomeric and exo-anomeric effects, which govern the conformational preferences of the molecule. arxiv.org

| Computational Method | Principle | Application to this compound | Computational Cost |

| Molecular Mechanics (MM) | Uses classical physics and empirical force fields to calculate molecular energy. nih.gov | Exploring the full conformational space (φ/ψ angles), identifying low-energy conformers. | Low |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to model electronic structure and energy. semanticscholar.org | Accurate energy and geometry calculation of specific conformers; parameterization of force fields. nih.gov | High |

| QM/MM | Combines QM for a small, active region with MM for the larger environment. colab.ws | Modeling this compound binding and catalytic reactions within an enzyme active site. | Medium-High |

Molecular Docking Studies of this compound with Glycan-Binding Proteins and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes and affinities of carbohydrates, such as this compound, with glycan-binding proteins (GBPs) and enzymes. These in silico studies provide valuable insights into the specific molecular interactions that govern recognition and catalysis, complementing experimental data.

Docking simulations have been employed to investigate the interaction of arabinose, a constituent monosaccharide of this compound, with various proteins. These studies, while not directly on this compound, offer a foundational understanding of the binding mechanisms that are likely relevant to the this compound disaccharide. For instance, molecular docking has been used to analyze the binding of arabinose to enzymes like tyrosinase and α-L-arabinofuranosidases.

In a study involving tyrosinase, docking simulations predicted that arabinose interacts with key amino acid residues within the enzyme's active site, including His61, Asn260, and Met280 researchgate.net. The calculated binding energies from these simulations provide a quantitative measure of the binding affinity researchgate.net. Such studies are crucial for screening potential inhibitors of enzymes involved in various biological processes researchgate.net.

Similarly, docking analyses have been performed on α-L-arabinofuranosidases to understand their substrate specificity. These enzymes are responsible for hydrolyzing α-L-arabinofuranosyl linkages in plant cell wall polysaccharides. Homology modeling and molecular docking have shown that the substrate-binding site of these enzymes can accommodate terminal arabinofuranose units nih.gov. For example, in α-L-arabinofuranosidase from Bacillus subtilis, docking studies with ginsenoside Rc, which contains an arabinofuranosyl moiety, revealed that the substrate fits into the catalytic pocket with binding energies ranging from -8.9 to -9.8 kcal/mol semanticscholar.org. Key residues, such as E173 and E292, were identified as being important for effective recognition and hydrolysis semanticscholar.org.

Furthermore, carbohydrate-binding modules (CBMs) are non-catalytic domains that enhance the binding of enzymes to polysaccharides. CBMs, particularly those from family 42 (CBM42), have been shown to specifically recognize the arabinofuranose side chains of hemicellulose nih.govnih.gov. Docking studies, in conjunction with structural and kinetic data, have elucidated the specific interactions between arabinofuranosyl residues and amino acids in the binding pocket of these CBMs. For instance, in AkAbf54, an α-L-arabinofuranosidase from Aspergillus kawachii, the arabinose moiety of arabinofuranosyl-α-1,2-xylobiose occupies the binding pocket of the AkCBM42 domain nih.govnih.gov.

The interactions observed in these docking studies are typically a combination of hydrogen bonds and hydrophobic interactions. The hydroxyl groups of the arabinose moiety form a network of hydrogen bonds with polar amino acid residues in the binding site, while the planar face of the sugar ring can engage in hydrophobic stacking interactions with aromatic residues like tryptophan and tyrosine cazypedia.org.

The following table summarizes key findings from molecular docking studies of arabinose and arabinose-containing molecules with various proteins.

| Protein/Enzyme | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Tyrosinase | Arabinose | -26.28 (Dock6.3), -2.02 (AutoDock4.2) | His61, Asn260, Met280 researchgate.net |

| Bacillus subtilis α-L-arabinofuranosidase (BsAbfA) | Ginsenoside Rc (containing arabinofuranose) | -8.9 to -9.8 | E173, E292 semanticscholar.org |

| Arabitol Dehydrogenase (ArDH) from Candida albicans | Arabinose | -9.8224 | Not specified |

| Aspergillus kawachii α-L-arabinofuranosidase (AkAbf54) CBM42 | Arabinofuranosyl-α-1,2-xylobiose | Not specified | Asp435, Asp488 nih.gov |

These molecular docking studies, although primarily focused on arabinose, provide a detailed framework for understanding the potential interactions of this compound with a range of glycan-binding proteins and enzymes. The specific residues and binding energies identified contribute to a deeper comprehension of the structural basis of carbohydrate recognition and enzymatic activity.

Biological and Ecological Roles of Arabinobiose in Select Biological Systems

Role of Arabinobiose within Plant Cell Wall Architectures

The plant primary cell wall is a dynamic and complex network of polysaccharides, primarily cellulose, hemicellulose, and pectin, which provides structural support and mediates the plant's interaction with its environment. This compound units are not typically found as free disaccharides but are integral components of the side chains of major cell wall polymers.

Arabinose, the monosaccharide constituent of this compound, is a major component of several cell wall polysaccharides, where it often exists in short chains or as disaccharide units. purdue.edunih.gov These arabinose residues are predominantly in the furanose form (arabinofuranosyl) within these polymers. nih.gov

Pectic Polysaccharides: this compound is a key structural feature of the arabinan side chains of rhamnogalacturonan I (RG-I), a major pectic polysaccharide. purdue.edunih.gov These arabinans consist of an α-1,5-linked L-arabinofuranosyl backbone, which can be branched with other arabinose residues at the O-2 and/or O-3 positions, forming this compound and larger oligoarabinose structures. nih.gov The degree of branching and the length of these arabinan chains are crucial for the physical properties of pectin.

Xyloglucans: In the cell walls of certain plant families, such as the Solanaceae, arabinose is found in the side chains of the hemicellulose xyloglucan, forming arabinoxyloglucans. These side chains can include structures where arabinose is linked to the xylose residues, which are in turn attached to the glucan backbone. nih.gov

Arabinogalactan Proteins (AGPs): AGPs are a diverse class of hydroxyproline-rich glycoproteins found at the plasma membrane and in the cell wall. nih.gov They are heavily glycosylated with large, branched arabinogalactan chains. These complex carbohydrate structures are rich in arabinose and galactose, and the arabinose residues can be arranged in short chains, including this compound units, that decorate the galactan backbone. oup.com

| Polysaccharide Type | Location of this compound/Arabinose Residues | Typical Linkage | Significance |

|---|---|---|---|

| Pectic Polysaccharides (RG-I) | Branched Arabinan Side Chains | α-1,5-linked backbone; α-1,2 and α-1,3 branches | Forms a significant part of the pectin matrix, influencing wall porosity and flexibility. nih.gov |

| Arabinoxyloglucans | Side chains attached to the xyloglucan backbone | α-1,2 or α-1,3-linked to xylose | Contributes to the structure of hemicellulose, particularly in grasses and certain dicots. nih.gov |

| Arabinogalactan Proteins (AGPs) | Extensive, branched carbohydrate side chains | Various linkages decorating a β-1,3/1,6-galactan core | Involved in cell signaling, development, and cell-cell interactions. nih.gov |

The presence and configuration of arabinose-containing side chains, including this compound units, are critical determinants of the cell wall's physical characteristics.

Plasticity and Flexibility: The arabinan side chains of pectin play a crucial role in maintaining cell wall flexibility and plasticity. mdpi.com Research on resurrection plants, which can survive extreme dehydration, has shown that their cell walls are enriched with arabinose-rich polymers. These polymers are thought to act as "pectic plasticizers," ensuring the wall remains flexible during desiccation and facilitating rehydration. nih.gov By controlling the interactions between major structural components like cellulose microfibrils, these arabinan chains prevent the wall from becoming rigid and brittle under stress. This plasticity is essential for cell growth, morphogenesis, and responding to environmental stimuli. mdpi.commdpi.comnih.gov

The degradation of arabinose-containing polysaccharides is a key step in the biological recycling of plant biomass and is of significant interest for biorefinery applications, which aim to convert plant matter into biofuels and other valuable chemicals. nih.govnih.gov This process relies on the synergistic action of a suite of microbial enzymes.

The complete deconstruction of complex arabinans requires the coordinated activity of several types of enzymes:

Endo-α-1,5-arabinanases (EC 3.2.1.99): These enzymes cleave the α-1,5-arabinofuranosyl backbone of arabinan, releasing smaller arabino-oligosaccharides. nih.gov

α-L-Arabinofuranosidases (ABFs) (EC 3.2.1.55): These are exo-acting enzymes that remove terminal, non-reducing α-L-arabinofuranosyl residues from the side chains and ends of arabinans and arabino-oligosaccharides. nih.govwikipedia.org They can cleave α-1,2, α-1,3, and α-1,5 linkages, making them crucial for debranching the polymer and allowing endo-arabinanases access to the backbone. mdpi.com

Exo-arabinanases: Some enzymes, like certain members of the GH43 family, can act as exo-arabinanases, releasing this compound or arabinotriose from the non-reducing end of the arabinan chain. mdpi.com

The synergistic action of these enzymes is essential for the complete depolymerization of arabinan into its constituent arabinose monomers. nih.govnih.gov In biorefinery contexts, enzyme cocktails containing these activities are used to saccharify hemicellulose fractions of biomass, such as corn fiber, to release arabinose for fermentation into biofuels and other bioproducts. researchgate.netresearchgate.net The efficiency of these enzymatic cocktails is a critical factor in the economic viability of lignocellulosic biorefineries. researchgate.net

This compound in Microbial Metabolism and Host-Microbe Interactions

Microorganisms in diverse environments, from soil to the human gut, have evolved sophisticated systems to utilize the arabinose released from plant cell wall polysaccharides as a carbon and energy source. nih.gov

The ability to metabolize arabinose is widespread among bacteria and fungi. nih.gov Commensal gut bacteria, such as species of Bacteroides and Bifidobacterium, produce a wide array of carbohydrate-active enzymes (CAZymes) to degrade complex plant polysaccharides that are indigestible by the host. researchgate.netnih.gov The arabinose and arabino-oligosaccharides released, including this compound, are then fermented, producing short-chain fatty acids beneficial to the host.

Pathogenic bacteria can also utilize arabinose. For example, enterohemorrhagic Escherichia coli O157:H7 can metabolize L-arabinose, which may provide a competitive advantage during colonization of plant surfaces or within the gut. nih.gov In Bacillus subtilis, L-arabinose has been shown to be a potent promoter of growth and sporulation, a key process for its survival and application as a biocontrol agent. mdpi.com

Microbes employ distinct pathways for arabinose catabolism:

Bacterial Pathway: Most bacteria use an isomerase pathway. L-arabinose is first converted to L-ribulose by L-arabinose isomerase (AraA), then phosphorylated to L-ribulose-5-phosphate by ribulokinase (AraB), and finally epimerized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (AraD). D-xylulose-5-phosphate then enters the central pentose phosphate pathway. researchgate.netresearchgate.net

Fungal Pathway: Fungi typically use a more complex oxidoreductive pathway. This pathway involves a series of reduction and oxidation steps, converting L-arabinose to L-arabinitol, then to L-xylulose, and subsequently to xylitol, before being oxidized to D-xylulose. Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase. nih.govresearchgate.netnih.govresearchgate.net

The uptake and metabolism of arabinose are tightly regulated processes in microorganisms, often organized into gene clusters or operons.

Uptake Mechanisms: Bacteria have evolved specific transport systems to internalize arabinose and arabino-oligosaccharides. In E. coli, this includes a high-affinity ABC (ATP-binding cassette) transporter system (AraFGH) and a lower-affinity proton symporter (AraE). nih.gov In Bacillus subtilis, an AraNPQ-MsmX ABC transporter system is involved in the transport of arabinans. mdpi.com

Genetic Regulation: The canonical model for arabinose metabolism regulation comes from the E. coli ara operon. The genes for transport (araE, araFGH) and catabolism (araBAD) are controlled by the dual-function regulator protein AraC. In the absence of arabinose, AraC acts as a repressor, forming a loop in the DNA that blocks transcription. When arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator. This, in conjunction with the catabolite activator protein (CAP)-cAMP complex (which signals the absence of glucose), leads to high-level transcription of the ara genes. nih.gov Similar regulatory systems, often involving AraR-family repressors, are found in other bacteria like Bacillus and Corynebacterium. researchgate.net

In fungi, the genes encoding arabinanolytic enzymes and the catabolic pathway enzymes are also subject to coordinated regulation. Their expression is typically induced by L-arabinose and subject to carbon catabolite repression by glucose. nih.govnih.gov

| Feature | Bacterial Systems (e.g., E. coli) | Fungal Systems (e.g., Aspergillus niger) |

|---|---|---|

| Catabolic Pathway | Isomerase Pathway (AraA, AraB, AraD enzymes) researchgate.net | Oxidoreductive Pathway (Reductases and Dehydrogenases) nih.gov |

| Uptake System | High-affinity ABC transporters (AraFGH) and low-affinity proton symporters (AraE). nih.gov | Various sugar transporters. |

| Primary Regulator | AraC (dual activator/repressor). nih.gov | Specific transcriptional activators (e.g., AraR). researchgate.net |

| Genetic Organization | Typically organized in operons (e.g., araBAD, araFGH). nih.gov | Genes often found in clusters, but not typically as operons. nih.gov |

Investigation of this compound as a Signaling Molecule or Carbon Source in Microbial Ecosystems and Biofilm Formation

This compound, a disaccharide composed of two arabinose units, and its constituent monosaccharide, L-arabinose, play significant roles in microbial ecosystems, functioning as both a crucial carbon source and a signaling molecule that influences complex bacterial behaviors such as biofilm formation. L-arabinose is the second most abundant pentose sugar in plant biomass, making it a readily available nutrient for a wide array of microorganisms. cranfield.ac.uknih.govmdpi.comnih.gov Microbes have evolved sophisticated systems to transport and metabolize this sugar, and its presence or absence can trigger significant physiological changes.

As a carbon source, L-arabinose is utilized by numerous bacteria and fungi for growth and energy production. mdpi.comnih.gov Microorganisms, particularly fungi, secrete a variety of extracellular enzymes like arabinanases to break down complex plant polysaccharides (hemicellulose and pectin) and release L-arabinose and arabinooligosaccharides, including this compound. nih.govnih.govresearchgate.net The ability to utilize L-arabinose as a sole carbon source has been identified in various microbial species, including Bacillus subtilis, Corynebacterium glutamicum, and several yeasts. mdpi.comnih.gov For instance, in Bacillus subtilis NCD-2, L-arabinose was found to be a more effective carbon source for promoting growth and sporulation than D-glucose. nih.gov

Beyond its role as a nutrient, arabinose functions as a signaling molecule, most notably in the regulation of gene expression. The L-arabinose inducible pBAD promoter system is a widely used tool in molecular biology, where arabinose acts as an induction molecule to control gene expression. nih.govresearchgate.net This system highlights the natural role of arabinose in triggering genetic switches within bacteria. researchgate.net This signaling can have profound effects on microbial community dynamics and behavior.

The influence of arabinose on biofilm formation is complex and species-dependent. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), and their formation is a critical survival strategy. Studies have shown that L-arabinose metabolism can either positively or negatively impact biofilm development.

In Salmonella enterica serovar Typhimurium, the metabolism of L-arabinose negatively affects biofilm formation. When the transport of L-arabinose into the cell is impaired, biofilm formation significantly increases. nih.gov This suggests that the intracellular processing of arabinose, rather than its mere presence, influences the regulatory pathways controlling biofilm development, potentially by affecting levels of the secondary messenger cyclic di-GMP (c-di-GMP). nih.govnih.gov

Conversely, in the periodontal pathogen Fusobacterium nucleatum, D-arabinose has been shown to inhibit biofilm formation. koreascience.kr It is suggested that sugars can interfere with the lectin-involving interactions necessary for bacterial adhesion. koreascience.kr

In Vibrio parahaemolyticus, L-arabinose negatively affects not only biofilm formation but also growth rate, motility, and the production of capsular polysaccharide. nih.gov

These findings underscore the multifaceted role of arabinose/arabinobiose in microbial ecosystems. It is not merely a food source but also a key environmental cue that bacteria interpret to modulate fundamental behaviors critical for their survival and persistence, such as the transition between planktonic (free-swimming) and biofilm lifestyles.

| Microorganism | Effect of Arabinose/Metabolism on Biofilm Formation | Proposed Mechanism |

| Salmonella Typhimurium | Negative | Intracellular metabolism influences c-di-GMP levels. nih.gov |

| Vibrio parahaemolyticus | Negative | Affects gene expression related to biofilm formation, motility, and virulence. nih.gov |

| Periodontal Pathogens (P. gingivalis, F. nucleatum) | Inhibitory (D-Arabinose) | Interrupts lectin-mediated bacterial interactions and inhibits AI-2 quorum sensing activity. koreascience.kr |

| Escherichia coli | Can be utilized as a biosensor for its presence during biofilm formation. microbiologyresearch.org | The araBAD promoter is induced by arabinose. microbiologyresearch.org |

This compound in Fungal and Algal Polysaccharide Structures

The fungal cell wall is a dynamic and essential structure, primarily composed of a network of polysaccharides like chitin and β-glucans. semanticscholar.org While arabinose-containing polysaccharides are not considered primary structural components of most fungal cell walls in the same way as chitin, they are significantly involved in the context of fungal interaction with plant biomass. Fungi are major decomposers of plant matter and produce a vast arsenal of carbohydrate-active enzymes (CAZymes) to break down complex plant polysaccharides such as pectin and hemicellulose, which are rich in L-arabinose. nih.govnih.gov

The direct incorporation of this compound into the core fungal cell wall is not widely documented. Instead, the significance of this compound in mycology relates to its generation as a product of enzymatic degradation of plant arabinans. Fungi secrete endo-arabinanases that cleave the α-1,5-L-arabinan backbone of plant pectic polysaccharides. nih.gov The action of these fungal enzymes often results in the release of arabinose, arabinotriose, and specifically this compound. researchgate.net For example, an exo-arabinanase from Fusarium graminearum was found to release this compound from the non-reducing end of linear arabinan. nih.gov

Fungi also produce extracellular polysaccharides (EPS) that are secreted into the environment. mdpi.com These molecules are involved in various functions, including adhesion, protection, and nutrient acquisition. While the composition of fungal EPS is diverse, the presence of arabinose is not a common feature compared to other sugars like glucose, mannose, and galactose. However, given the enzymatic machinery fungi possess, it is plausible that arabinose or its oligomers, derived from the environment, could be transiently associated with the extracellular matrix.

The primary role of this compound in the fungal context is therefore as an intermediate in the saccharification of plant biomass. Fungi degrade arabinans, releasing this compound, which can then be further hydrolyzed into L-arabinose monomers by α-L-arabinofuranosidases before being transported into the cell for catabolism. nih.govresearchgate.net

Microalgae and cyanobacteria are known to produce and secrete large quantities of exopolysaccharides (EPS), which form a protective layer or capsule around the cells. mdpi.comnih.govnih.gov These algal EPS are structurally diverse biopolymers with a wide range of industrial and biological applications, attributed to their antiviral, antioxidant, and anti-inflammatory properties. mdpi.comnih.gov The monosaccharide composition of algal EPS is highly variable and can include common sugars like glucose and galactose, as well as less common ones like xylose, rhamnose, and arabinose. mdpi.comresearchgate.net

The occurrence of arabinose as a component of algal EPS has been confirmed in several species. For example, a sulfated exopolysaccharide from a Chlorella species was found to be composed of galactose, glucose, xylose, fructose, glucuronic acid, and 5.10% arabinose. researchgate.net The biosynthesis of these complex heteropolysaccharides occurs through intricate metabolic pathways. nih.gov Generally, the process involves the intracellular synthesis of nucleotide sugar precursors (e.g., UDP-arabinose) from photosynthetic products. These activated sugars are then sequentially added by glycosyltransferases to build the repeating units of the polysaccharide. The completed units are then exported and polymerized to form the final EPS macromolecule outside the cell. nih.gov

The specific incorporation of this compound as a pre-formed disaccharide unit into algal EPS is not the typical mechanism. It is more likely that arabinose monosaccharides are added sequentially from their nucleotide sugar donors to the growing polysaccharide chain. The presence of an this compound motif within the final structure would be determined by the specific order and linkage created by the relevant glycosyltransferases.

| Polysaccharide Source | Role/Occurrence of this compound Motif | Related Enzymes |

| Fungal | Product of plant arabinan degradation; not a primary cell wall component. | Endo-arabinanases, Exo-arabinanases, α-L-arabinofuranosidases. nih.govresearchgate.net |

| Algal Exopolysaccharides (EPS) | Arabinose is a potential monosaccharide component of the heteropolysaccharide chain. | Glycosyltransferases. nih.gov |

Theoretical Considerations for this compound Incorporation into Animal Glycoconjugates (Excluding Human Clinical Contexts)

Innate immunity in animals relies on a system of germline-encoded pattern recognition receptors (PRRs) that detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). nih.govresearchgate.net Carbohydrates are a major class of PAMPs, as the surfaces of bacteria, fungi, and other pathogens are decorated with complex glycans that are distinct from those of the host. nih.gov Receptors like Toll-like receptors (TLRs) and C-type lectin receptors (CLRs) are adept at recognizing these foreign sugar motifs, triggering an immune response. researchgate.netnih.gov

While arabinose is a common component of plant and microbial cell walls, it is generally absent from vertebrate glycoconjugates. This makes arabinose-containing structures, theoretically, excellent targets for recognition by the animal innate immune system. An this compound motif on the surface of an invading pathogen could serve as a distinct PAMP.

A hypothetical role for this compound in pathogen recognition can be envisioned through the following mechanisms:

Direct Recognition by C-type Lectins : Many non-human animal CLRs have carbohydrate-recognition domains (CRDs) that bind specific sugar structures. It is plausible that certain animal species possess CLRs with binding pockets specifically evolved to recognize the shape and stereochemistry of arabinose or this compound. Upon binding to an this compound motif on a pathogen's surface, the CLR could initiate signaling cascades leading to phagocytosis of the microbe or the production of inflammatory cytokines to recruit other immune cells.